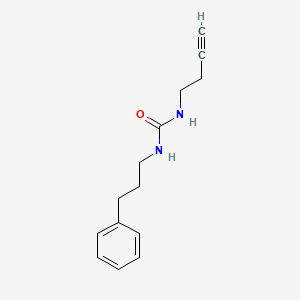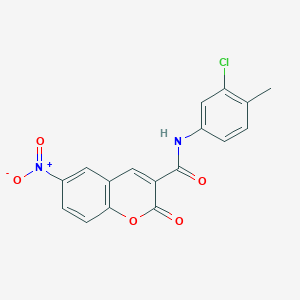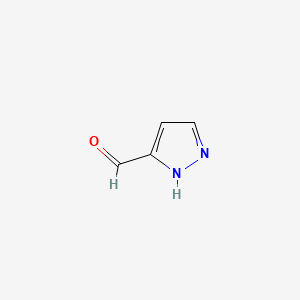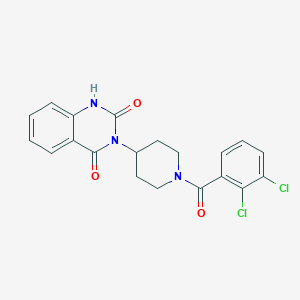![molecular formula C23H23ClFN5OS B2699960 5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-93-4](/img/structure/B2699960.png)
5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23ClFN5OS and its molecular weight is 471.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those related to the compound , has revealed promising antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives has been reported, with some compounds exhibiting good to moderate activities against a range of microorganisms. This suggests a potential application of the compound in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
5-HT2 Antagonist Activity
Compounds within the 1,2,4-triazole chemical family have been evaluated for their 5-HT2 antagonist activity, which is relevant to neurological and psychiatric disorders. The synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating potential therapeutic applications in the treatment of conditions influenced by 5-HT2 receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Cytotoxic Agents
The structural analogs of 1,2,4-triazole compounds have been designed and synthesized with a focus on their application as cytotoxic agents. The detailed characterization and structural determination of such compounds suggest their utility in developing novel treatments targeting cancer cells. The analysis of their structure could provide insights into the design of more effective cytotoxic agents, potentially including derivatives of the specified compound (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Anti-inflammatory and Analgesic Properties
The chemical family to which the given compound belongs has shown promise in the synthesis and evaluation of derivatives with anti-inflammatory and analgesic properties. Specific derivatives have been identified with significant activity, highlighting the potential of such compounds in pain management and inflammation treatment (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Antitumor Activity
Research into 1,2,4-triazole Schiff bases containing specific groups has uncovered their potential as antitumor agents. These compounds have demonstrated significant inhibitory activity against tumor cells, indicating a promising avenue for the development of new anticancer therapies. The inclusion of the 1-[bi-(4-fluorophenyl)methyl]piperazine group has been particularly noted for enhancing antitumor activity (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Wirkmechanismus
Target of Action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals such as antipsychotics and antidepressants . These drugs often target neurotransmitter receptors in the brain, particularly those for dopamine and serotonin .
Mode of Action
Piperazine derivatives often act as antagonists or partial agonists at their target receptors . This means they either block the receptor’s activity or activate it to a lesser extent than the body’s natural neurotransmitters .
Biochemical Pathways
The exact pathways affected would depend on the specific receptors targeted by the compound. Many drugs that target neurotransmitter receptors can affect mood, perception, and behavior .
Pharmacokinetics
The compound also contains a triazole ring, which is known to improve the metabolic stability and bioavailability of drugs . This could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. For example, if it acts as an antagonist at a certain receptor, it could reduce the activity of that receptor and decrease the signaling in the associated pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a drug’s stability and efficacy . For instance, certain substances might interact with the drug and alter its effects, or extreme pH levels could degrade the drug and reduce its effectiveness .
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-7-3-4-8-16(15)24)29-13-11-28(12-14-29)18-10-6-5-9-17(18)25/h3-10,20,31H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTAVXLFZSGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)



![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)
![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
![Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2699889.png)



![6-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2699896.png)
